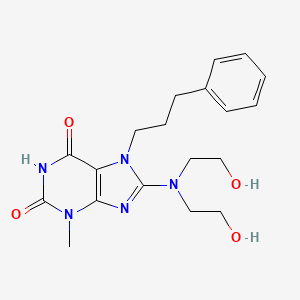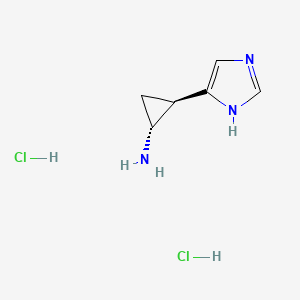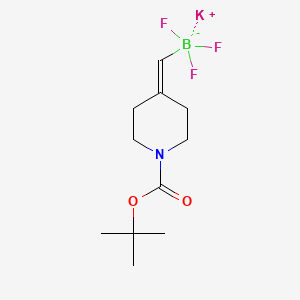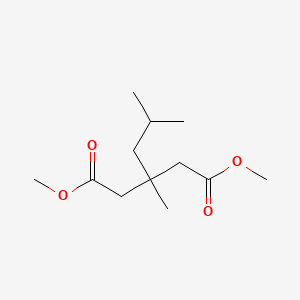![molecular formula C20H23FN2S3Sn2 B2532417 5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1611002-56-2](/img/structure/B2532417.png)
5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C20H23FN2S3Sn2 . This compound is also known as FBSnTBT or FBSnT.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,7-dibromo-5-fluorobenzo[c][1,2,5]thiadiazole with 5-(trimethylstannyl)thiophene . The synthesized compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, UV-vis spectroscopy, and X-ray crystallography .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C14H8FN2S3.6CH3.2Sn/c15-9-7-8 (10-3-1-5-18-10)13-14 (17-20-16-13)12 (9)11-4-2-6-19-11 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical and Chemical Properties Analysis
This compound is a light yellow powder with a molecular weight of 644.03 g/mol . The solubility of FBSnT in common solvents is very low, making it difficult to handle.Scientific Research Applications
Electronic and Optical Properties
The molecule 5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole shows significant applications in the field of electronics and optics. It has been used in the study of donor-acceptor polymers, where its role in modifying the electrochemical and optical properties of these systems is crucial. For example, Çakal et al. (2021) investigated the effect of donor units on the electrochemical and optical properties of fluorinated acceptor-based systems, highlighting the significant role of such molecules in electrochromic properties and low bandgap values (Çakal, Akdag, Cihaner, & Önal, 2021).
Photovoltaic Applications
In the domain of solar energy, derivatives of this compound have shown promising results in dye-sensitized solar cells. Cho et al. (2014) demonstrated that the introduction of fluorine atoms into the benzothiadiazole unit can enhance the performance of dye-sensitized solar cells, showcasing the potential of such molecules in renewable energy technologies (Cho et al., 2014).
Optoelectronic Devices
The compound also finds applications in the development of optoelectronic devices. Studies like that of Li et al. (2017) have shown how slight modifications in the molecular structure can have a significant impact on the electronic structure and self-assembly behaviors, which are critical for the optimization of optoelectronic devices (Li, Lee, Lee, Nguyen, Hwang, Park, Choi, & Woo, 2017).
Polymer Solar Cells
Another area of application is in polymer solar cells. Han et al. (2014) explored a novel donor-acceptor polymer containing this molecule, which led to polymer solar cells with an improved power conversion efficiency. This research highlights the importance of such molecules in enhancing the efficiency of solar energy devices (Han, Bao, Hu, Du, Chen, Zhu, Liu, Sun, & Yang, 2014).
Organic Thin-Film Transistors
The molecule is also instrumental in the development of organic thin-film transistors. Kim et al. (2017) synthesized new benzothiadiazole derivatives using this compound, which showed promising results as semiconductors for organic thin-film transistors, demonstrating its versatility in electronic applications (Kim, Reddy, Kim, Choi, Kim, & Seo, 2017).
Safety and Hazards
Properties
IUPAC Name |
[5-[5-fluoro-4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5FN2S3.6CH3.2Sn/c15-9-7-8(10-3-1-5-18-10)13-14(17-20-16-13)12(9)11-4-2-6-19-11;;;;;;;;/h1-4,7H;6*1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFGAZRENCVSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC(=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2S3Sn2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate](/img/structure/B2532340.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2532341.png)




![1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2532349.png)


![(3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/no-structure.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2532355.png)

